2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
Description
The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide features a 1,4-diazaspiro[4.6]undeca-1,3-diene core substituted at position 3 with a 4-chlorophenyl group. A sulfanyl (-S-) bridge connects this spiro system to an acetamide moiety, which is further linked to a 2,4-difluorophenyl group via the nitrogen atom.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClF2N3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)11-3-1-2-4-12-23)31-14-20(30)27-19-10-9-17(25)13-18(19)26/h5-10,13H,1-4,11-12,14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHQXJODVPEZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a complex organic molecule characterized by a spirocyclic structure and the presence of a sulfenamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 454.0 g/mol. The structural features include:
- A spirocyclic framework that enhances its three-dimensional conformation.
- A chlorophenyl group, which may influence its interaction with biological targets.
- A difluorophenyl substituent that can modulate electronic properties and increase lipophilicity.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the chlorophenyl group is believed to enhance this activity through mechanisms such as disruption of bacterial cell membranes or inhibition of key enzymatic pathways.
Anticancer Properties
Research has suggested that this compound may possess anticancer activity. Similar diazaspiro compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism is thought to involve the modulation of signaling pathways related to cell proliferation and survival.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The sulfenamide group may participate in redox reactions that affect cellular signaling.
- The spirocyclic structure could facilitate interactions with specific biological macromolecules like enzymes or receptors.
Case Studies
Recent studies have focused on evaluating the biological activities of structurally related compounds. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide | Similar spirocyclic structure with chlorine substitution | Antimicrobial |
| N-(2-hydroxyphenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide | Hydroxy group addition | Enzyme inhibition |
| 2-{[3-(5-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Bromine substitution | Anticancer activity |
These compounds demonstrate the versatility and potential for modification within the spirocyclic framework while maintaining significant biological activity.
Comparison with Similar Compounds
Key Structural Differences
The target compound is compared to three structurally related analogues (Table 1):
Table 1: Structural Comparison of Target Compound and Analogues
Electronic and Physicochemical Implications
- Halogenation Effects: The target compound and the analogue in feature fluorinated aryl groups, which enhance electronegativity and metabolic stability compared to methoxy () or methyl () substituents.
- The oxo group in introduces a polar moiety, improving water solubility but possibly reducing passive diffusion .
Substituent Positioning :
- The 2,4-difluorophenyl group in the target provides ortho/para electronic effects, whereas the 3,4-dimethylphenyl group in adds steric hindrance, which may influence target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
